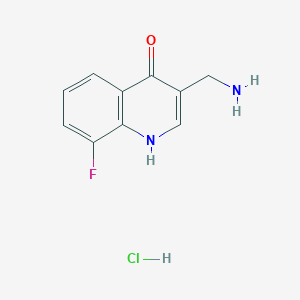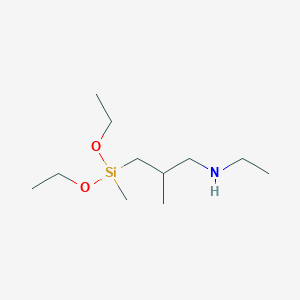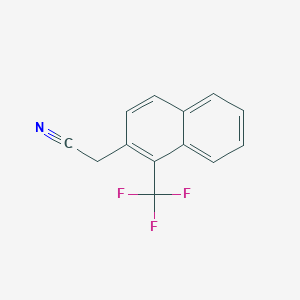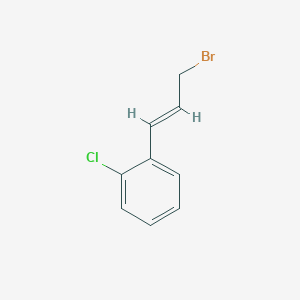
4-Benzylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by a benzyl group attached to the nitrogen atom of the isoquinoline ring system. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: One common method for synthesizing 4-Benzylisoquinolin-1(2H)-one involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine with an acid chloride to form an intermediate amide. The amide is then cyclized using a Lewis acid, such as phosphorus oxychloride (POCl3), to yield the isoquinoline derivative.
Pictet-Spengler Reaction: Another synthetic route involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Benzylisoquinolin-1(2H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Chemistry: : 4-Benzylisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex alkaloids and other heterocyclic compounds. Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases. Industry : It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Benzylisoquinolin-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to physiological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, lacking the benzyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline Alkaloids: A class of natural products that include compounds like papaverine and noscapine.
Uniqueness: 4-Benzylisoquinolin-1(2H)-one is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
60813-39-0 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-benzyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |
InChI Key |
SPSFKUNCYSHNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)



